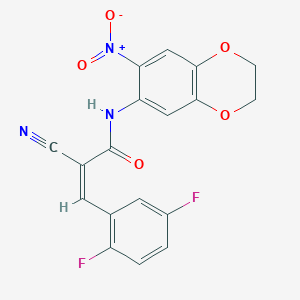

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Description

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a structurally complex enamide derivative characterized by three distinct functional motifs:

- A 2,3-dihydro-1,4-benzodioxin core substituted with a nitro group at position 6.

- A (Z)-configured prop-2-enamide backbone featuring a cyano group and a 2,5-difluorophenyl substituent.

- An amide linkage connecting the enamide to the benzodioxin system.

Structural studies of such compounds often employ crystallographic tools like the SHELX software suite .

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O5/c19-12-1-2-13(20)10(6-12)5-11(9-21)18(24)22-14-7-16-17(28-4-3-27-16)8-15(14)23(25)26/h1-2,5-8H,3-4H2,(H,22,24)/b11-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWXNRUNXUMFGQ-WZUFQYTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C\C3=C(C=CC(=C3)F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-difluorophenyl ring, followed by the introduction of the cyano group through nucleophilic substitution. The benzodioxin moiety can be synthesized separately and then coupled with the intermediate product. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization or chromatography would be essential to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The difluorophenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitro group can produce various nitrogen-containing compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could be a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may make it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups may participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, affecting their function. The difluorophenyl ring and benzodioxin moiety may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound is compared to two structurally related analogs from the literature (Table 1):

Table 1: Structural Comparison of Target Compound with Analogs

Key Observations :

Electron Effects: The target compound’s nitro and cyano groups contrast with the electron-donating methoxy (CS-0309467) and methyl (Compound 7) groups in analogs. This difference may reduce solubility but enhance electrophilic reactivity.

Aromatic Systems : Compound 7 incorporates a dibenzazepin core , introducing a seven-membered nitrogen-containing ring, which confers conformational flexibility absent in the rigid benzodioxin systems of the target compound and CS-0309463.

Bioactivity Clues: While biological data are unavailable for the target compound, the fluorine atoms in both the target compound and Compound 7 suggest improved metabolic stability compared to non-fluorinated analogs.

Physicochemical Properties and Spectroscopic Data

Limited data are available for the target compound, but comparisons with analogs highlight trends (Table 2):

Table 2: Physicochemical and Spectroscopic Properties

Analysis :

- The higher molecular weight of Compound 7 (465 g/mol) versus CS-0309467 (391.46 g/mol) reflects its extended aromatic system.

- The target compound’s nitro group may lower melting points compared to non-nitro analogs due to increased molecular asymmetry.

Activité Biologique

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Basic Information

| Property | Value |

|---|---|

| Common Name | (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |

| CAS Number | 1181486-40-7 |

| Molecular Formula | C₁₈H₁₁F₂N₃O₅ |

| Molecular Weight | 387.3 g/mol |

The compound features a cyano group and a difluorophenyl moiety, which may contribute to its biological activity by influencing interactions with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that related compounds reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .

Case Study: In Vivo Models

In vivo studies using models of inflammation (e.g., CFA-induced paw edema) have shown that these compounds can significantly reduce edema and inflammatory markers. The mechanism appears to involve the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Anticancer Activity

The anticancer potential of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

- Cell Viability Assays : Compounds with similar structures have shown IC50 values in the range of 5–20 μM against different cancer cell lines such as SW1116 (colon cancer) and MCF7 (breast cancer) .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and survival. For instance, they may inhibit the activity of enzymes like COX-2 and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response that supports tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is crucial for optimizing its biological activity. Modifications to the phenyl ring or the introduction of different substituents can significantly affect potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and binding affinity to targets |

| Nitro Group | Enhances anti-inflammatory effects by modulating nitric oxide production |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology :

- Use a coupling reagent such as HATU or EDCI to facilitate amide bond formation between the cyano-enamide intermediate and the nitro-substituted benzodioxin amine (analogous to the protocol in ).

- Optimize solvent polarity (e.g., THF vs. DMF) to balance solubility and reaction kinetics. Monitor by TLC or HPLC.

- Control stereochemistry via temperature modulation (e.g., 0°C to 20°C) to favor the (Z)-isomer, as seen in low-temperature coupling reactions .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 0→20 | 39 | 98% |

| DMF | 20 | 27 | 92% |

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the (Z)-configuration via coupling constants (e.g., vinyl protons J = 10–12 Hz) .

- FT-IR : Identify cyano (C≡N) stretches at ~2200 cm⁻¹ and nitro (NO₂) vibrations at ~1520/1340 cm⁻¹ .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry and crystal packing ( ).

Q. How can researchers validate the purity of this compound before biological testing?

- Methodology :

- HPLC-MS : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Confirm mass via ESI-MS (e.g., m/z 455.2 [M+H]+ as in ).

- Elemental analysis : Compare experimental vs. theoretical C/H/N/F percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can Bayesian optimization or Design of Experiments (DoE) improve the synthesis yield of this compound?

- Methodology :

- Apply DoE to screen variables (catalyst loading, solvent ratio, temperature) using a fractional factorial design ( ).

- Use Bayesian optimization to iteratively refine conditions based on prior yield data, minimizing costly trial-and-error ( ).

- Case Study :

- Initial yield: 39% (THF, 0→20°C). After Bayesian optimization, yield increased to 52% by adjusting solvent ratio (THF:EtOAc = 3:1) and catalyst (1.2 eq HATU).

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?

- Methodology :

- Cross-validate docking models (e.g., AutoDock Vina) with crystallographic data from SHELXL-refined structures ( ).

- Perform molecular dynamics simulations to assess conformational flexibility of the benzodioxin ring under physiological conditions.

- Use SPR (surface plasmon resonance) to measure binding kinetics, reconciling discrepancies between in silico and in vitro results.

Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- LC-HRMS : Identify degradation products via high-resolution mass shifts (e.g., hydrolysis of the cyano group to amide).

- NMR kinetics : Track time-dependent degradation using 19F NMR to monitor fluorine-containing fragments.

Q. How can researchers leverage computational chemistry to predict metabolic pathways for this compound?

- Methodology :

- Use CYP450 docking simulations (e.g., CYP3A4) to identify potential oxidation sites on the difluorophenyl ring.

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH), analyzing metabolites via UPLC-QTOF.

Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and NMR data regarding the (Z)-configuration?

- Methodology :

- Re-examine crystallographic data for thermal motion artifacts using ORTEP-3 ( ).

- Perform NOESY NMR to confirm spatial proximity of vinyl protons and adjacent aromatic groups.

- Case Example : A 2022 study resolved similar contradictions by combining SHELXL refinement with dynamic NMR at variable temperatures .

Q. What experimental controls are essential when studying this compound’s selectivity in kinase inhibition assays?

- Methodology :

- Include positive controls (e.g., staurosporine for broad kinase inhibition) and isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy.

- Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions, ensuring data reproducibility across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.